(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate is a chiral compound primarily used in pharmaceutical applications. It belongs to a class of compounds that serve as intermediates in the synthesis of biologically active molecules. The compound is recognized for its potential therapeutic uses, particularly as an inhibitor of specific biological pathways.
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate is classified as an organic compound, specifically an amino acid derivative. It features a tert-butoxycarbonyl group, which is commonly used to protect amino groups during chemical reactions. This classification is important for understanding its reactivity and applications in organic synthesis.
The synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate typically involves several steps:
The synthesis may utilize standard laboratory techniques such as:
The molecular formula of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate is . The structure features:
The compound's molecular weight is approximately 304.39 g/mol. Its structural representation can be derived from computational modeling or spectral data analysis .
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate can undergo various chemical reactions typical for amino acids and esters:
The kinetics and mechanisms of these reactions depend on factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate involves its role as a substrate or inhibitor in biochemical pathways:
Research indicates that compounds with similar structures often exhibit activity against specific targets in cancer or neurological disorders, although detailed studies on this particular compound's mechanism may be limited .
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate is typically a solid at room temperature with solubility characteristics that depend on solvent polarity.
Key chemical properties include:
Relevant data about solubility and stability can be found in supplier specifications and safety data sheets .
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate has several scientific uses:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
Retrosynthetic deconstruction of this multifunctional compound reveals three strategic disconnection points: the Boc-protected amine, methyl ester, and 4-carbamoyl-2,6-dimethylphenyl group. The core structure derives from a modified phenylalanine scaffold where the aromatic moiety features ortho-methyl substitutions that impose steric constraints during coupling reactions. The carbamoyl group (–C(O)NH₂) is optimally introduced via late-stage carbonylation of a cyano precursor (C₁₈H₂₄N₂O₄, MW 332.4 g/mol), as evidenced by the structural analog (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate (CAS: 1227311-10-5) [8]. The Boc group serves as a protecting strategy for the α-amino functionality, allowing selective reactions at the carboxylate terminus. Retrosynthetic cleavage of the propanoate sidechain yields commercially available 2,6-dimethyl-4-aminomethylphenol as the aromatic starting material, while the chiral center requires asymmetric synthesis or resolution techniques [10].
Table 1: Retrosynthetic Disconnection Analysis
Functional Group | Precursor | Key Transformation |
---|---|---|
Carbamoyl (–CONH₂) | Cyano (–CN) | Transition metal-catalyzed carbonylation |
Boc-protected amine | Free amino acid | (Boc)₂O/diamine base |
Methyl ester | Carboxylic acid | Esterification (CH₂N₂) |
Chiral center | D,L-racemate | Enzymatic/Kinetic resolution |
The primary synthetic route employs a linear sequence beginning with Boc-protection of commercially available (S)-3-(4-cyano-2,6-dimethylphenyl)alanine. Palladium-catalyzed carbonylation (Pd(OAc)₂/Xantphos, CO/H₂O) quantitatively converts the cyano group to carbamoyl at 60-80°C in DMF, avoiding harsh hydrolysis conditions [7] [8]. Alternatively, the Eluxadoline synthesis pathway utilizes a late-stage esterification approach where the fully functionalized carboxylic acid (C₁₇H₂₄N₂O₅, MW 336.38 g/mol, CAS: 623950-02-7) undergoes methanolysis using DCC/DMAP, though this method risks racemization at the α-position [10].
Critical optimization involves solvent selection for palladium-catalyzed steps: aqueous DMF outperforms THF or dioxane by preventing premature hydrolysis of the methyl ester. Copper(I) co-catalysis (CuBr, 5 mol%) enhances reaction rates for sterically hindered substrates by facilitating oxidative addition. Post-reaction purification leverages crystallization from ethyl acetate/heptane mixtures, yielding >98% pure product as verified by HPLC [7] [8].
Table 2: Optimization Strategies for Key Synthetic Steps
Parameter | Suboptimal Conditions | Optimized Approach | Yield Improvement |
---|---|---|---|
Carbamoylation solvent | Anhydrous THF | DMF/H₂O (9:1) | 48% → 92% |
Catalytic system | Pd(OAc)₂ alone | Pd(OAc)₂/Xantphos/CuBr | 35% → 88% |
Temperature | 120°C | 80°C | Racemization: 15% → <2% |
Boc-deprotection | TFA/CH₂Cl₂ | HCl/dioxane | Purity: 90% → 98% |
Preservation of chiral integrity at the α-carbon demands specialized techniques due to the base- and heat-sensitive nature of the compound. Industrial-scale routes employ (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid (CAS: 623950-02-7) as a crystalline intermediate, enabling diastereomeric salt resolution with (1R,2S)-(-)-ephedrine prior to esterification [10]. Asymmetric synthesis alternatives feature Evans oxazolidinone auxiliaries or enzymatic desymmetrization; lipase-catalyzed kinetic resolution (CAL-B, vinyl acetate) achieves >99% ee but sacrifices 50% yield [5].
The ortho-dimethylphenyl group exerts a significant steric effect that minimizes epimerization during carbamoyl installation. Computational models reveal that the 2,6-dimethyl substitution creates a dihedral angle constraint (112-117°) that shields the α-proton, reducing racemization rates by 8-fold compared to unsubstituted analogs [8] [10]. For the (Z)-acrylate precursor (CAS: 864825-84-3), stereoselective hydrogenation using Crabtree's catalyst ([Ir(COD)py(PCy₃)]PF₆) under 50 psi H₂ delivers the saturated (S)-ester with 96% de, superior to Pd/C systems that promote over-reduction of the carbamoyl group [5].
Conventional carbamoyl installation via acid chlorides or carboxylate activation generates stoichiometric hazardous waste. Sustainable alternatives include:
Solvent selection critically impacts sustainability: 2-MeTHF replaces carcinogenic DMF in optimized protocols, while water content is minimized to <5 vol% to prevent ester hydrolysis. Life-cycle assessment confirms that these modifications reduce the E-factor (kg waste/kg product) from 32 to 7.8, primarily through reduced palladium leaching (<0.5 ppm residual metal) [3] [8].
Table 3: Comparative Analysis of Carbamoylation Methodologies
Method | Catalyst/Reagent | Temperature | Solvent | Atom Economy |
---|---|---|---|---|
Pd-catalyzed carbonylation | Pd(OAc)₂/Xantphos | 80°C | DMF/H₂O | 84% |
Hypervalent iodine | PhI(OAc)₂/pyridine-HF | 25°C | MeCN/H₂O | 91% |
Biocatalytic | l-ApPgb-αEsA-G11 | 30°C | Aqueous buffer | 95% |
Conventional hydrolysis | H₂SO₄ | 110°C | H₂O | 68% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2